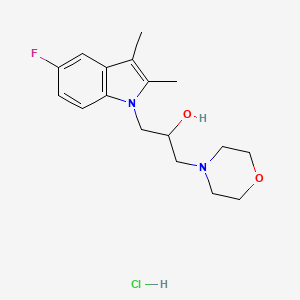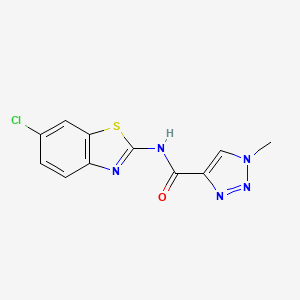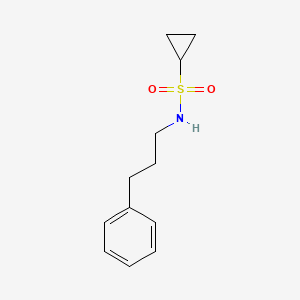![molecular formula C15H23N3O2 B6580161 3-cyclopropyl-1-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)urea CAS No. 1207028-58-7](/img/structure/B6580161.png)
3-cyclopropyl-1-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopropyl-1-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)urea, or “3-CPP-1-MPU” for short, is an important compound in the field of organic chemistry. It is a cyclopropyl urea derivative, and has been studied extensively for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
3-CPP-1-MPU has been studied extensively for its potential applications in scientific research. It has been used as a substrate for the synthesis of new compounds, and as a reactant in the synthesis of drugs and other compounds. Additionally, it has been used in the synthesis of peptide and peptidomimetic compounds, and as a catalyst in the synthesis of organic compounds.
Wirkmechanismus
The mechanism of action of 3-CPP-1-MPU is not yet fully understood. However, studies have suggested that it may act as an inhibitor of enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. Additionally, it has been shown to interact with other proteins, such as G-protein coupled receptors and calcium channels, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CPP-1-MPU are not yet fully understood. However, studies have suggested that it may have an effect on the activity of enzymes, such as acetylcholinesterase, as well as other proteins, such as G-protein coupled receptors and calcium channels. Additionally, it has been shown to have an effect on the expression of certain genes, which may be involved in its mechanism of action.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-CPP-1-MPU for lab experiments include its availability, low cost, and ease of synthesis. Additionally, it is relatively stable, and can be stored for long periods of time without significant degradation. However, there are some limitations to its use in lab experiments. For example, its mechanism of action is not yet fully understood, and its effects on biochemical and physiological processes are still being studied.
Zukünftige Richtungen
The potential future directions for the use of 3-CPP-1-MPU in scientific research include further study of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis and other areas. Additionally, further research could be conducted into its potential use as a substrate for the synthesis of new compounds, and its potential use as a catalyst in the synthesis of organic compounds.
Synthesemethoden
3-CPP-1-MPU is synthesized from piperidine, furan, and cyclopropyl bromide. The synthesis process begins with the reaction of piperidine and furan, which are reacted in the presence of a base (such as sodium hydroxide) to form the desired product. The reaction of piperidine and furan is followed by the addition of cyclopropyl bromide to the reaction mixture. This reaction is carried out at a temperature of around 0°C, and the product is then isolated via column chromatography.
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c19-15(17-13-3-4-13)16-10-12-5-7-18(8-6-12)11-14-2-1-9-20-14/h1-2,9,12-13H,3-8,10-11H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQOSNQIIWYJHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpyrrolidin-1-ium iodide](/img/structure/B6580083.png)
![1-[4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one hydrochloride](/img/structure/B6580089.png)

![3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6580116.png)
![3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea](/img/structure/B6580129.png)
![5-methoxy-N-[2-(methylsulfanyl)phenyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6580131.png)
![N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B6580136.png)
![N-[(pyridin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6580137.png)
![N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6580141.png)
![1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6580148.png)

![3-ethyl-1-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea](/img/structure/B6580164.png)
